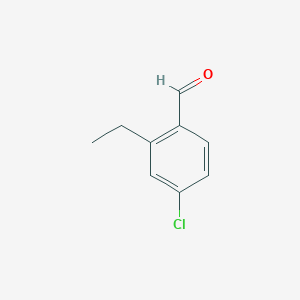

![molecular formula C8H12O2 B3004032 2-Hydroxybicyclo[3.2.1]octan-8-one CAS No. 23104-83-8](/img/structure/B3004032.png)

2-Hydroxybicyclo[3.2.1]octan-8-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

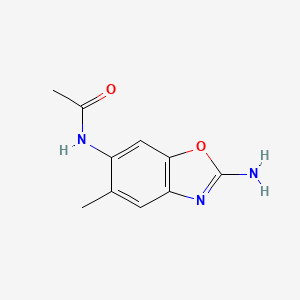

2-Hydroxybicyclo[3.2.1]octan-8-one is a chemical compound with the molecular formula C8H12O2 . It is a part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of 2-Hydroxybicyclo[3.2.1]octan-8-one has been achieved through various methods. One approach involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves a one-pot process where cyclic β-ketoesters undergo a facile tandem Michael addition–regioselective aldol cyclization with α,β-unsaturated aldehydes in acetone at room temperature in the presence of 1.5 equiv. of K2CO3 .Molecular Structure Analysis

The molecular structure of 2-Hydroxybicyclo[3.2.1]octan-8-one is characterized by an 8-azabicyclo[3.2.1]octane scaffold . The IUPAC Standard InChI for this compound is InChI=1S/C8H12O2/c9-7-4-2-5-1-3-6(7)8(5)10/h5-7,9H,1-4H2 .Chemical Reactions Analysis

The chemical reactions involving 2-Hydroxybicyclo[3.2.1]octan-8-one are primarily centered around its synthesis. As mentioned earlier, one of the key reactions involved in its synthesis is the tandem Michael addition–regioselective aldol cyclization with α,β-unsaturated aldehydes .Physical And Chemical Properties Analysis

2-Hydroxybicyclo[3.2.1]octan-8-one is a powder at room temperature . It has a molecular weight of 140.18 and a melting point of 166-168°C .Aplicaciones Científicas De Investigación

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is a core structure in tropane alkaloids, which have diverse biological activities. Research has focused on stereoselective methods to prepare this structure, highlighting its significance in synthetic organic chemistry .

Chemical Synthesis and Material Science

2-Hydroxybicyclo[3.2.1]octan-8-one is used in various areas of research including life science, material science, and chemical synthesis. It serves as a building block in organic synthesis and can be found in scientific catalogs such as Sigma-Aldrich .

Standard Chemical Reference

This compound is listed in the NIST Chemistry WebBook, indicating its importance as a standard reference for chemical properties and molecular weight calculations .

Organic Reaction Processes

It is involved in organic reaction processes like Michael addition and aldol cyclization, showcasing its utility in developing synthetic methodologies .

Organocatalysis

The compound has been used in organocatalyzed synthesis processes, particularly in domino reactions that are pivotal for constructing complex organic molecules .

Safety And Hazards

The safety information available for 2-Hydroxybicyclo[3.2.1]octan-8-one indicates that it is a flammable liquid and vapor that causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, using non-sparking tools, and taking measures against static discharge .

Propiedades

IUPAC Name |

2-hydroxybicyclo[3.2.1]octan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-7-4-2-5-1-3-6(7)8(5)10/h5-7,9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYOWNVSVOSGGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC1C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxybicyclo[3.2.1]octan-8-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

![2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3003951.png)

![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)

![4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B3003962.png)

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)

![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B3003967.png)

![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3003968.png)

![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)